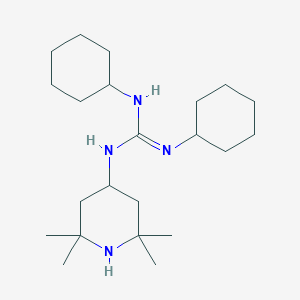
N,N''-Dicyclohexyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine is a complex organic compound known for its unique chemical structure and properties. It is a derivative of guanidine, featuring two cyclohexyl groups and a tetramethylpiperidinyl group. This compound is of interest in various scientific fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine typically involves the reaction of cyclohexylamine with 2,2,6,6-tetramethylpiperidin-4-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve steps such as heating, stirring, and purification to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction rates, better control over reaction conditions, and higher yields. The use of micro fixed-bed reactors and catalysts like platinum on carbon (Pt/C) can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds, alkylating agents; often conducted in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer for polymers and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the production of high-performance materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
- 2,2,6,6-Tetramethylpiperidine
Uniqueness
N,N’‘-Dicyclohexyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine stands out due to its unique combination of cyclohexyl and tetramethylpiperidinyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where stability and reactivity are crucial .
Propriétés
Numéro CAS |
62995-60-2 |
|---|---|
Formule moléculaire |
C22H42N4 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
1,2-dicyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine |
InChI |
InChI=1S/C22H42N4/c1-21(2)15-19(16-22(3,4)26-21)25-20(23-17-11-7-5-8-12-17)24-18-13-9-6-10-14-18/h17-19,26H,5-16H2,1-4H3,(H2,23,24,25) |
Clé InChI |
BMDOXFHDDSOUEU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NC(=NC2CCCCC2)NC3CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


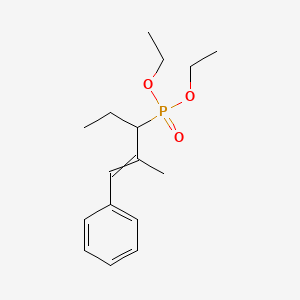
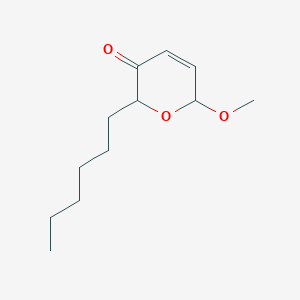
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)



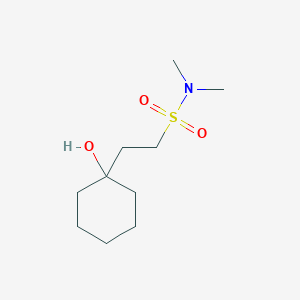
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
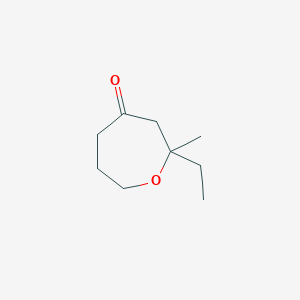
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
